N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide
Overview
Description
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide is a compound that features an imidazole ring, a benzamide group, and a hydroxyimino functional group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Preparation Methods
The synthesis of N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, dicarbonyl compounds, and nickel catalysts . The major products formed from these reactions are disubstituted NH-imidazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These properties make N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide a valuable compound for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyimino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide can be compared with other imidazole-containing compounds such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole core but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-hydroxyiminomethyl]-4-imidazol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-1-3-10(4-2-9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXUVJSMIFRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=NO)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/C=N/O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-74-3 | |
Record name | N-[(Hydroxyamino)methylene]-4-(1H-imidazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303994-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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